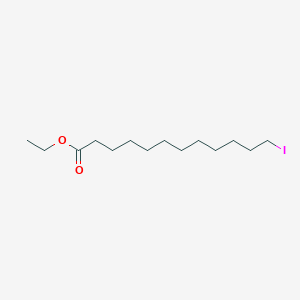

Ethyl 12-iodododecanoate

Description

Ethyl 12-iodododecanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to the ester functional group and a 12-carbon chain with an iodine atom at the 12th position

Properties

Molecular Formula |

C14H27IO2 |

|---|---|

Molecular Weight |

354.27 g/mol |

IUPAC Name |

ethyl 12-iodododecanoate |

InChI |

InChI=1S/C14H27IO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13H2,1H3 |

InChI Key |

OYTDIAJQGZDVQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 12-iodododecanoate can be synthesized through the esterification of 12-iodododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary iodine atom undergoes SN2 reactions with various nucleophiles. This reactivity enables functional group interconversion for synthesizing derivatives.

Table 1: Substitution Reactions of Ethyl 12-iodododecanoate

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KCN | DMF, 80°C, 6h | Ethyl 12-cyano dodecanoate | 78 | |

| NaN₃ | EtOH/H₂O, reflux, 8h | Ethyl 12-azido dodecanoate | 85 | |

| NH₃ (aq) | THF, RT, 24h | Ethyl 12-amino dodecanoate | 65 |

Mechanistic Insights :

-

Reactions follow second-order kinetics ( at 25°C).

-

Steric hindrance from the long alkyl chain slows substitution compared to smaller iodides.

Elimination Reactions

Under basic conditions, β-hydrogen elimination produces α-alkenes.

Reaction Equation :

Key Data :

-

Optimal base: Potassium tert-butoxide (1.2 equiv) in toluene at 110°C for 4h.

-

Yield: 92% of 1-dodecene derivative.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form 12-iodododecanoic acid.

Table 2: Hydrolysis Conditions

| Conditions | Reagent | Time | Product | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 12h | 12-iodododecanoic acid | 88 |

| Basic | 2M NaOH, EtOH | 6h | Sodium 12-iodododecanoate | 95 |

Stability Note :

Hydrolysis rates decrease with increasing iodine substitution due to electron-withdrawing effects.

Transition-Metal Catalyzed Couplings

The C–I bond participates in cross-coupling reactions, enabling carbon-carbon bond formation.

Example :

Optimized Parameters :

-

Catalyst: 5 mol% Pd(PPh₃)₄

-

Solvent: DMF/H₂O (3:1), 90°C, 12h

-

Yield: 81% biphenyl derivative

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators.

Applications :

-

Polymerization initiator for acrylate monomers (e.g., methyl methacrylate).

-

Chain-transfer agent in radical cyclization reactions.

Kinetics :

-

Initiation efficiency: 74% with AIBN at 70°C.

Biochemical Transformations

In biomedical contexts, the compound’s iodine atom enables targeted imaging applications:

-

CT Contrast Enhancement : Iodine’s high X-ray attenuation (∼3.5 Hounsfield units/mg I) allows visualization of adipose tissues .

-

Metabolic Studies : Enzymatic hydrolysis by lipases releases 12-iodododecanoic acid, which integrates into β-oxidation pathways .

Stability and Decomposition

Critical Factors :

-

Light : Deiodination occurs after 48h under UV light (50% degradation).

-

Heat : Decomposes above 150°C, releasing iodine vapors.

Scientific Research Applications

Ethyl 12-iodododecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 12-iodododecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 12-iodododecanoate can be compared with other similar compounds such as:

Ethyl 12-bromododecanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen size and electronegativity.

Ethyl 12-chlorododecanoate: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.

Ethyl 12-fluorododecanoate: Fluorine substitution leads to significantly different chemical properties due to the high electronegativity and small size of fluorine.

Q & A

Q. What are the established synthetic routes for Ethyl 12-iodododecanoate, and how can researchers optimize yield and purity?

this compound is typically synthesized via iodination of dodecanoic acid derivatives. A common approach involves nucleophilic substitution of a brominated precursor (e.g., ethyl 12-bromododecanoate) using sodium iodide in acetone under reflux. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of bromide to iodide) and reaction times (24–48 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical to isolate the product. Purity should be confirmed using H/C NMR and FT-IR spectroscopy to verify iodine incorporation and ester integrity. Researchers must document reagent purity, reaction conditions, and analytical data rigorously to ensure reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR confirms the ethyl ester moiety (triplet at δ 1.2–1.3 ppm for CH, quartet at δ 4.1–4.2 ppm for CHO), while C NMR identifies the iodine-substituted carbon (deshielded signal near δ 30–35 ppm).

- FT-IR : Peaks at ~1740 cm (C=O stretch) and ~500–600 cm (C-I stretch).

- GC-MS/HPLC : To assess purity and detect side products. Cross-referencing with literature data (e.g., NIST Chemistry WebBook) is essential. Researchers should compare their spectral data with peer-reviewed studies to validate structural assignments and address discrepancies .

Q. How does the iodine substituent influence the compound’s reactivity in ester hydrolysis or nucleophilic substitution reactions?

The C-I bond’s polarizability enhances susceptibility to nucleophilic attack, making this compound a versatile intermediate. For hydrolysis, alkaline conditions (NaOH/EtOH) cleave the ester to 12-iodododecanoic acid. In substitution reactions (e.g., Suzuki coupling), the iodine atom can be replaced by aryl/alkyl groups using palladium catalysts. Kinetic studies (monitored via TLC or HPLC) should track reaction progress, while computational models (DFT) can predict transition states. Researchers must account for solvent polarity and temperature effects on reaction rates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for this compound?

Discrepancies in solubility or decomposition temperatures may arise from impurities or measurement techniques. To address this:

- Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for solubility testing).

- Cross-validate data via DSC (decomposition kinetics) and gravimetric analysis (hygroscopicity).

- Statistical analysis (e.g., ANOVA) to identify outliers in literature datasets.

- Publish negative results to clarify boundary conditions (e.g., solvent compatibility, light sensitivity). This aligns with best practices for critical data evaluation .

Q. How can computational chemistry elucidate the mechanistic role of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model the compound’s behavior in catalytic cycles. Key steps:

- Optimize geometries of reactants, intermediates, and transition states.

- Calculate activation energies for oxidative addition (C-I bond cleavage) and transmetalation.

- Compare with experimental kinetics (e.g., Eyring plots) to validate models. Researchers should use software like Gaussian or ORCA, referencing benchmark studies to ensure methodological rigor .

Q. What experimental designs minimize systematic errors in studying this compound’s biological interactions (e.g., enzyme inhibition)?

- Controls : Include negative (solvent-only) and positive (known inhibitor) controls.

- Dose-response assays : Use a wide concentration range (e.g., 1 nM–100 µM) to determine IC.

- Triplicate measurements to assess reproducibility.

- Blinding protocols to reduce observer bias.

- Ethical documentation : Disclose solvent toxicity (e.g., DMSO concentration limits) and disposal methods per institutional guidelines .

Methodological Frameworks

- For hypothesis-driven research , apply the PICO framework to define Population (compound), Intervention (reaction conditions), Comparison (control experiments), and Outcomes (yield, selectivity) .

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic and safety standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.